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Compound of Interest

Compound Name:
N-chloroacetyl-4-

aminophenylpropionic acid

CAS No.: 500336-83-4

Cat. No.: B2889195

Get Quote

Executive Summary & Comparison Scope
N-Chloroacetyl-4-aminophenylpropionic acid (N-CAPPA) is a specialized bifunctional

reagent often utilized in covalent probe development and activity-based protein profiling

(ABPP). It combines a reactive

-haloacetamide warhead (for cysteine targeting) with a propionic acid tail (for solubility or
further conjugation).

This guide objectively compares the Mass Spectrometry (MS) performance and fragmentation

characteristics of N-CAPPA against its two primary structural analogs: the non-reactive N-

Acetyl variant and the Parent Amine. Correct identification of N-CAPPA relies heavily on

detecting its unique chlorine isotopic signature and specific amide bond cleavage, which

distinguishes it from metabolic byproducts or non-covalent analogs.

Quick Comparison: N-CAPPA vs. Alternatives
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Feature N-CAPPA (Target)
N-Acetyl Analog

(Alternative 1)

Parent Amine

(Alternative 2)

Role
Covalent Probe /

Alkylating Agent

Non-reactive Control /

Metabolite

Precursor /

Degradation Product

Formula

C

H

ClNO

C

H

NO

C

H

NO

Monoisotopic Mass 241.05 Da 221.09 Da 165.08 Da

[M+H] 242.05 222.10 166.09

Isotope Pattern Distinct 3:1 (M : M+2) None None

Key Fragment

m/z 166.09 (Loss of C

H

ClO)

m/z 166.09 (Loss of C

H

O)

m/z 120.08 (Loss of

COOH)

Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation data described below, use the following self-validating protocol.

This workflow is optimized for Electrospray Ionization (ESI) in Positive Mode, which favors the

protonation of the amide and amine functionalities.

Sample Preparation
Stock Solution: Dissolve 1 mg N-CAPPA in 1 mL DMSO (1000 ppm).

Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid

(Final: 1 ppm).

Checkpoint: Ensure the solution is fresh;

-haloacetamides can hydrolyze slowly in water over days.
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LC-MS Conditions
Instrument: Q-TOF or Triple Quadrupole MS.

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Ionization: ESI Positive (+).[2]

Capillary Voltage: 3.5 kV.[1]

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Cl).

Collision Energy (CE): Ramp 10–30 eV.

Fragmentation Analysis & Mechanism
The fragmentation of N-CAPPA is driven by the stability of the aromatic core and the lability of

the amide bond. The presence of the chlorine atom provides a "isotopic flag" that tracks the N-

terminal fragment, while the loss of the chloroacetyl group yields the base peak.

Primary Fragmentation Pathway (ESI+)
Precursor Ion [M+H]

(m/z 242.05): The molecule is protonated primarily at the amide oxygen or the carbonyl of
the carboxylic acid. The spectrum must show the characteristic Chlorine Isotope Cluster:

m/z 242.05 (100% relative abundance,

Cl)

m/z 244.05 (~32% relative abundance,

Cl)
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Major Fragment: Loss of Chloroacetyl Group (m/z 166.09):

Mechanism: Inductive cleavage of the amide bond. The charge is retained on the aromatic

amine side due to resonance stabilization by the phenyl ring.

Neutral Loss: Chloro-ketene (O=C=CH-Cl, 76 Da) or Chloroacetamide radical equivalents

depending on energy.

Observation: This is typically the Base Peak (100%). It confirms the core structure is

intact.

Secondary Fragment: Loss of Water (m/z 224.04):

Mechanism: Elimination of H

O from the carboxylic acid tail.

Observation: A minor peak, often seen at lower collision energies. Retains the Cl isotope

pattern.

Deep Fragmentation: Tropylium-like Ion (m/z 120.08):

Mechanism: Further degradation of the m/z 166 ion, losing the carboxylic acid moiety

(HCOOH, 46 Da).

Structure: 4-aminostyrene cation or a rearranged tropylium species.

Visualizing the Pathway
The following diagram illustrates the critical fragmentation steps and the divergence between

retaining and losing the chlorine atom.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2889195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M+H]+ Precursor
m/z 242.05 (35Cl)
m/z 244.05 (37Cl)

Loss of H2O
[M+H-18]+
m/z 224.04

- H2O (18 Da)

Base Peak (Amide Cleavage)
[M+H - Chloroacetyl]+

m/z 166.09

- C2H2ClO (76 Da)

Deep Fragmentation
[m/z 166 - HCOOH]+

m/z 120.08

- HCOOH (46 Da)

Neutral Loss:
Chloroketene (76 Da)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway of N-CAPPA showing the transition from the chlorinated

precursor to the non-chlorinated base peak.

Detailed Data Comparison
The following table synthesizes expected MS/MS data. Use this to distinguish N-CAPPA from

its non-reactive analogs in complex matrices.
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Parameter N-CAPPA N-Acetyl Analog Parent Amine

Precursor m/z 242.05 222.10 166.09

Isotope Signature Yes (M+2 @ 32%) No No

Neutral Loss (Primary) 76 Da (Chloroketene) 42 Da (Ketene)
17 Da (NH

) or 46 Da (HCOOH)

Base Peak Fragment m/z 166.09 m/z 166.09 m/z 120.08

Retention Time (RP-

LC)

High (More

Hydrophobic)
Medium Low (Most Polar)

Diagnostic Utility
High (Unique Mass +

Cl Pattern)

Medium (Common

Metabolite)
Low (Non-specific)

Why This Matters:
False Positive Check: If you see m/z 166 but no parent at 242 (with Cl pattern), you likely

have the degraded parent amine, not the active N-CAPPA reagent.

Metabolic Tracking: In biological assays, the conversion of N-CAPPA (242) to the Glutathione

adduct (loss of Cl, +305 Da) or hydrolysis to the amine (166) can be tracked by monitoring

the disappearance of the 242/244 doublet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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